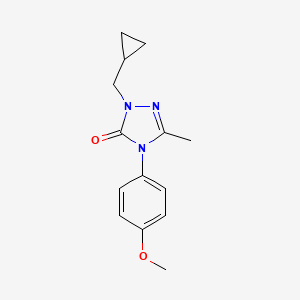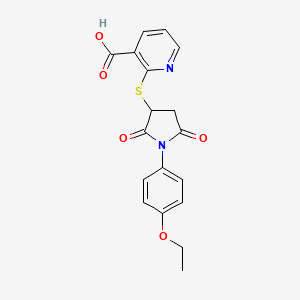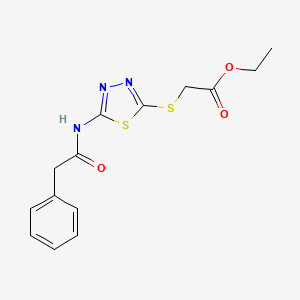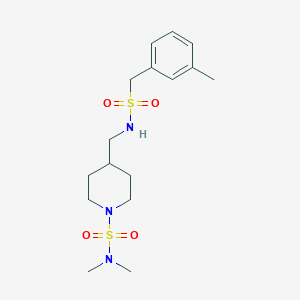![molecular formula C22H19FN2O4S B2490937 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 921920-15-2](/img/structure/B2490937.png)
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide" involves multiple steps, including the use of SNAr methodology for efficient assembly on solid support, showcasing excellent purity of the final products (Xiaohu Ouyang, N. Tamayo, A. Kiselyov, 1999). Concurrent synthesis methods have also been explored, leading to the formation of bioactive compounds through halogeno-substituted intermediates (Lina M Acosta Quintero, A. Palma, J. Cobo, C. Glidewell, 2019).
Molecular Structure Analysis
The molecular structure of related dibenzoxazepine derivatives has been elucidated through crystallography, revealing conformations and hydrogen bonding patterns critical for their biological activity and chemical reactivity. Studies have demonstrated the importance of the azepine and azocine ring systems in forming the core structure of various bioactive compounds, with detailed analysis of their conformation and molecular interactions (Lina M Acosta Quintero et al., 2019).
Chemical Reactions and Properties
Compounds within this chemical class can undergo a variety of chemical reactions, including nucleophilic substitutions, annulations, and alkynylation, leading to a diverse set of derivatives. These reactions facilitate the introduction of functional groups and modification of the core structure, enabling the synthesis of compounds with desired chemical properties (Yuanyuan Ren, You-Qing Wang, Shuang Liu, 2014).
Wissenschaftliche Forschungsanwendungen
Metabolic Fate of Related Compounds
Research conducted by French et al. (1983) explored the metabolic fate of dibenz[b,f]-1,4-[11(14)-C]oxazepine (CR) in various species, including rats, rhesus monkeys, and guinea-pigs. The study detailed the comprehensive metabolism and excretion pathways of CR, with significant findings related to its hepatic metabolism, biliary secretion, and renal excretion. This foundational research provides insights into the metabolic processes of structurally similar compounds, contributing to our understanding of their biotransformation in biological systems (French et al., 1983).
Synthesis for Imaging and Tracking
The work by Maziére et al. (1984) involved the synthesis of ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (RO 15.1788 11C), a benzodiazepine antagonist. This compound was labeled with carbon-11 for use in positron emission tomography, highlighting the potential of similar molecular structures in medical imaging and the study of receptor interactions in vivo (Maziére et al., 1984).
Potential Therapeutic Agents
Kurokawa et al. (1991) synthesized and evaluated a series of 11-[4-(cinnamyl)-1-piperazinyl]-6,11-dihydrodibenz[b,e]oxepin derivatives. These compounds demonstrated protective activities against various conditions like ischemia, hypoxia, lipid peroxidation, and convulsion. The findings from this research point to the therapeutic potential of these compounds in treating cerebrovascular disorders, offering a direction for further exploration of similar molecules (Kurokawa et al., 1991).
Novel Anxiolytic Compounds
Dubinsky et al. (2002) studied 5-Ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (RWJ-51204), a nonbenzodiazepine anxiolytic that binds selectively and with high affinity to the benzodiazepine site on GABAA receptors. The research demonstrated its efficacy in several animal models, suggesting the potential utility of similar compounds in developing anxiolytic medications with a lower risk of side effects (Dubinsky et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
The compound is related to a class of compounds that are being investigated for their potential use in treating various central nervous system disorders . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in clinical trials .
Eigenschaften
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O4S/c1-3-25-18-6-4-5-7-20(18)29-19-10-9-16(13-17(19)22(25)26)24-30(27,28)21-11-8-15(23)12-14(21)2/h4-13,24H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDGQWJLOAMTJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Naphtho[1,2-d][1,3]oxazol-2-yl)aniline](/img/structure/B2490854.png)
![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)

![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2490866.png)


![6-Phenyl-2-({1-[2-(thiophen-2-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2490870.png)


![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)